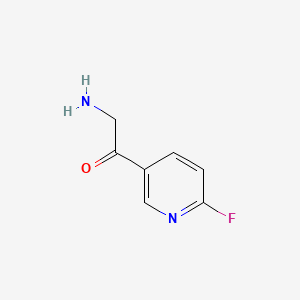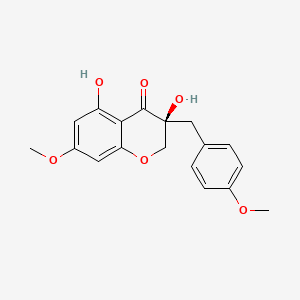
7-O-Methyleucomol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Methyleucomol: is a naturally occurring bioactive molecule belonging to the flavonoid class of compounds. It is characterized by a methoxy group attached to the seventh oxygen atom of the eucomol structure. This compound is known for its yellow crystalline solid form and exhibits significant antioxidant activity. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-O-Methyleucomol is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in various samples .
Biology: In biological research, it is studied for its antioxidant properties and potential protective effects against oxidative stress .
Medicine: The compound has shown promise in pharmacological studies for its anti-inflammatory, antioxidant, and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the formulation of health supplements and cosmetic products due to its bioactive properties .
Wirkmechanismus
Target of Action
7-O-Methyleucomol is a natural bioactive molecule belonging to the class of flavonoids It has been found to exhibit immunosuppressive effects .
Mode of Action
The mode of action of this compound involves its interaction with the immune system. It has been found to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) and significantly reduce the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated PBMC . These cytokines play a crucial role in the immune response, and their inhibition suggests that this compound may exert its effects by modulating immune function .
Biochemical Pathways
Given its immunosuppressive effects, it can be inferred that it likely impacts the pathways involved in immune cell activation and cytokine production .
Pharmacokinetics
As a flavonoid, it is expected to have certain common characteristics of this class of compounds, such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune function. It inhibits the proliferation of PBMC and reduces the production of key cytokines IL-2 and IFN-γ . These effects suggest that this compound may have potential therapeutic applications in conditions where immune modulation is beneficial.
Action Environment
Like other bioactive compounds, its action and stability could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
It is known that 7-O-Methyleucomol is a flavonoid, a class of compounds known for their interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Flavonoids like this compound are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a flavonoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
As a flavonoid, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-O-Methyleucomol can be synthesized through organic chemical reactions. One common method involves the methylation of eucomol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources or by chemical synthesis. Natural extraction involves isolating the compound from plants such as Eucomis bicolor. Chemical synthesis, on the other hand, involves the methylation of eucomol as described above. The choice of method depends on the desired purity and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-O-Methyleucomol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Dihydro derivatives.
Substitution: Substituted methoxy derivatives
Vergleich Mit ähnlichen Verbindungen
Eucomol: The parent compound without the methoxy group.
7-O-Methyleriodictyol: Another flavonoid with similar structural features.
Sterubin: A related compound with similar bioactive properties.
Uniqueness: 7-O-Methyleucomol is unique due to its specific methoxy substitution at the seventh position, which enhances its antioxidant activity compared to its parent compound, eucomol. This structural modification also influences its solubility and bioavailability, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFFWMTNAFHNX-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the natural sources of 7-O-Methyleucomol?
A1: this compound has been isolated from the bulbs of Eucomis bicolor [] and Ornithogalum caudatum []. In Eucomis bicolor, it was found specifically in the waxy material between the bulb leaves [].
Q2: What are the structural characteristics of this compound?
A2: While the provided abstracts don't explicitly mention the molecular formula or weight of this compound, they highlight that its structure was elucidated using spectroscopic data and chemical evidence [, ]. The studies compared the compound with known compounds to confirm its identity. For detailed spectroscopic data, one would need to refer to the complete research articles, which may include techniques like NMR and mass spectrometry.
Q3: Are there any other naturally occurring derivatives of this compound?
A3: Yes, research indicates the presence of at least three glycosylated derivatives of this compound in Ornithogalum caudatum:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

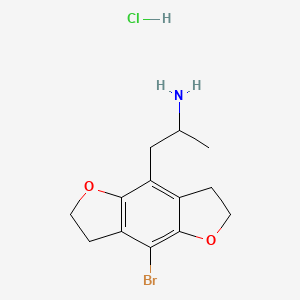
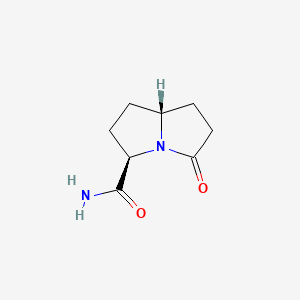
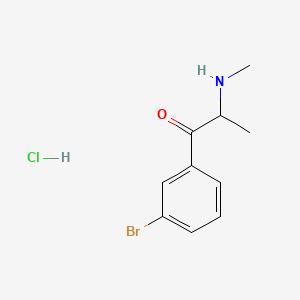
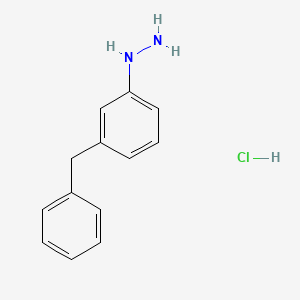
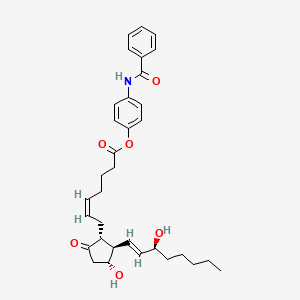
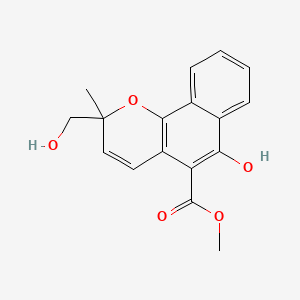
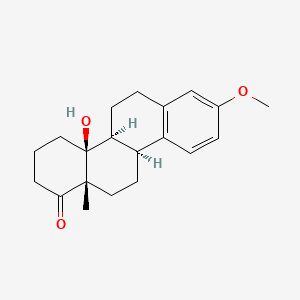
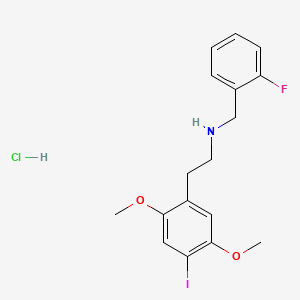
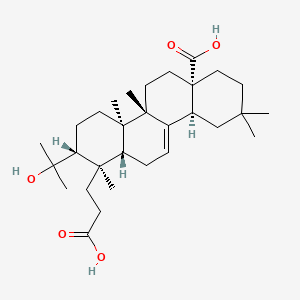
![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)


